REACTION_CXSMILES
|
N(C(C)(C)C#N)=NC(C)(C)C#N.[C:13]([O:18][CH3:19])(=[O:17])[C:14]([CH3:16])=[CH2:15].[C:20]([O:24][CH2:25][CH2:26][CH2:27][CH3:28])(=[O:23])[CH:21]=[CH2:22].[C:29]([OH:34])(=[O:33])[C:30]([CH3:32])=[CH2:31]>C(OC(C)COC)(=O)C>[C:13]([O:18][CH3:19])(=[O:17])[C:14]([CH3:16])=[CH2:15].[C:20]([O:24][CH2:25][CH2:26][CH2:27][CH3:28])(=[O:23])[CH:21]=[CH2:22].[C:29]([OH:34])(=[O:33])[C:30]([CH3:32])=[CH2:31] |f:5.6.7|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N(=NC(C#N)(C)C)C(C#N)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)OCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OC(COC)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A reaction container equipped with a stirrer, a reflux condenser
|
Type
|
ADDITION
|
Details
|
was added dropwise to the reaction container under a nitrogen gas atmosphere
|
Type
|
CUSTOM
|
Details
|
a radical polymerization reaction
|
Type
|
TEMPERATURE
|
Details
|
with heating
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(=C)C)(=O)OC.C(C=C)(=O)OCCCC.C(C(=C)C)(=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |